![molecular formula C14H18N2O2 B4929274 N'-(2-cyclopentylacetyl)benzohydrazide](/img/structure/B4929274.png)
N'-(2-cyclopentylacetyl)benzohydrazide
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Overview
Description
Benzohydrazides are a class of organic compounds that have gained significant importance due to their diverse biological properties . They are heterocyclic moieties with diverse actions and can be considered as potential pharmacophores .
Synthesis Analysis
Benzohydrazides can be synthesized through various methods. One common method involves the reaction of an aromatic aldehyde with hydrazine hydrate . The reaction is typically carried out in a solvent like methanol .Molecular Structure Analysis
The molecular structure of benzohydrazides can be characterized using various spectroscopic techniques such as FTIR, NMR, and UV spectroscopy . X-ray crystallography can also be used for structural characterization .Chemical Reactions Analysis
Benzohydrazides can undergo various chemical reactions to form different derivatives. For example, they can react with 2-substituted benzohydrazide to form 2-substituted-N’-(1-(4-hydroxycumarinyl) ethylidene) benzohydrazides .Scientific Research Applications
Anti-Bacterial Activity
Benzohydrazides exhibit promising antibacterial properties. Researchers have synthesized novel quinoxaline-benzohydrazides, which demonstrate antibacterial effects. These compounds could potentially serve as leads for developing new antimicrobial agents .
Anti-Cancer Activity
Certain benzohydrazide derivatives have been evaluated for cytotoxic activity against cancer cell lines. For instance, N’-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides demonstrated cytotoxic effects on human cervix carcinoma (HeLa cells) and T-cells . These findings suggest potential applications in cancer therapy.
Anti-Tubercular Activity
Benzohydrazides have also been studied for their anti-tubercular potential. Their activity against Mycobacterium tuberculosis makes them relevant in the fight against tuberculosis.
Mechanism of Action
Target of Action
N’-(2-cyclopentylacetyl)benzohydrazide is a type of benzohydrazide derivative . Benzohydrazides have been found to exhibit diverse biological properties, including anti-bacterial, anti-fungal, anti-convulsant, anti-cancer, and anti-tubercular activities . .
Mode of Action
Benzohydrazide derivatives have been found to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition could potentially be a result of the compound’s interaction with its targets.
Biochemical Pathways
The inhibition of urease by benzohydrazide derivatives can affect the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can have downstream effects on nitrogen metabolism in the body.
Result of Action
The inhibition of urease by benzohydrazide derivatives can potentially lead to a decrease in the production of ammonia, which can have various effects on the body’s nitrogen metabolism .
Safety and Hazards
properties
IUPAC Name |
N'-(2-cyclopentylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(10-11-6-4-5-7-11)15-16-14(18)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTKRJPESSQPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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